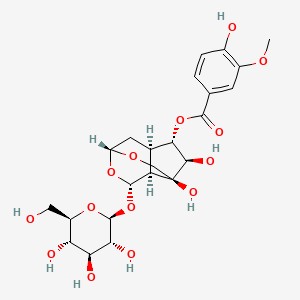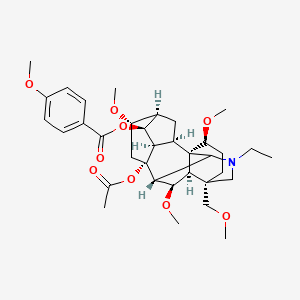
フォレスコニチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is isolated from the processed tubers of Aconitum carmichaeli, a plant species belonging to the Ranunculaceae family . This compound is known for its complex structure and significant biological activities.
科学的研究の応用
Foresaconitine has several scientific research applications, including:
Chemistry: It is used as a reference compound for studying the chemical properties and reactions of norditerpenoid alkaloids.
Biology: It is used to investigate the biological activities of norditerpenoid alkaloids, including their effects on cellular processes and metabolic pathways.
Medicine: Research on foresaconitine includes its potential therapeutic applications, such as its effects on the nervous system and its potential use in pain management.
Industry: While its industrial applications are limited, foresaconitine is used in the development of analytical methods for detecting and quantifying norditerpenoid alkaloids in various samples
作用機序
Foresaconitine is a norditerpenoid alkaloid isolated from the processed tubers of Aconitum carmichaeli . It has a complex mechanism of action, which involves interactions with various targets, biochemical pathways, and environmental factors.
Target of Action
It is known that norditerpenoid alkaloids, a class to which foresaconitine belongs, often interact with ion channels and receptors in the nervous system
Mode of Action
It is likely that foresaconitine, like other norditerpenoid alkaloids, interacts with its targets to modulate their function
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Foresaconitine is currently unknown .
Result of Action
As a norditerpenoid alkaloid, it is likely to have effects on the nervous system, but specific studies on Foresaconitine are lacking .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific studies on how such factors influence foresaconitine are currently lacking .
生化学分析
Biochemical Properties
Foresaconitine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, where foresaconitine acts as an inhibitor. This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission . Additionally, foresaconitine has been shown to interact with sodium channels, altering their function and impacting cellular excitability .
Cellular Effects
Foresaconitine influences various types of cells and cellular processes. In neuronal cells, it affects cell signaling pathways by modulating the activity of sodium channels and acetylcholinesterase . This modulation can lead to changes in neurotransmitter release and synaptic plasticity. In non-neuronal cells, foresaconitine has been observed to impact gene expression and cellular metabolism, potentially leading to altered cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of foresaconitine involves its binding interactions with specific biomolecules. By inhibiting acetylcholinesterase, foresaconitine prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling . Additionally, foresaconitine binds to sodium channels, altering their conformation and function. This binding can result in either inhibition or activation of the channels, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of foresaconitine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that foresaconitine remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to foresaconitine in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of foresaconitine vary with different dosages in animal models. At low doses, foresaconitine has been shown to enhance cholinergic signaling without causing significant toxicity . At higher doses, the compound can induce toxic effects, including neurotoxicity and cardiotoxicity . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
Foresaconitine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of foresaconitine can have distinct biochemical activities, contributing to its overall pharmacological profile. Additionally, foresaconitine affects metabolic flux and metabolite levels in various tissues, influencing cellular energy balance and function .
Transport and Distribution
Within cells and tissues, foresaconitine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of foresaconitine in specific tissues can impact its biochemical activity and therapeutic potential. For example, its accumulation in neuronal tissues can enhance its effects on neurotransmission .
Subcellular Localization
The subcellular localization of foresaconitine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In neuronal cells, foresaconitine localizes to synaptic vesicles and the plasma membrane, where it interacts with sodium channels and acetylcholinesterase . This localization is essential for its role in modulating neurotransmission and cellular signaling.
準備方法
Foresaconitine is primarily isolated from the tubers of Aconitum carmichaeli through a series of extraction and purification processes. The tubers are processed, and the compound is separated using techniques such as column chromatography
化学反応の分析
Foresaconitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of foresaconitine can lead to the formation of various oxygenated derivatives.
類似化合物との比較
Foresaconitine is similar to other norditerpenoid alkaloids, such as:
- Yunaconitine
- Bulleyaconitine A
- Chasmaconitine
- Crassicaudine
- Franchetine
Compared to these compounds, foresaconitine has unique structural features and biological activities that make it a valuable compound for research. Its distinct chemical structure allows for specific interactions with molecular targets, which can lead to different biological effects .
特性
CAS番号 |
73870-35-6 |
|---|---|
分子式 |
C35H49NO9 |
分子量 |
627.8 g/mol |
IUPAC名 |
[(2R,3R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27?,28?,29+,30-,31?,33+,34-,35?/m1/s1 |
InChIキー |
LYUPEIXJYAJCHL-ARLVVPKKSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
正規SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


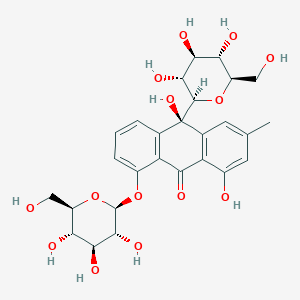
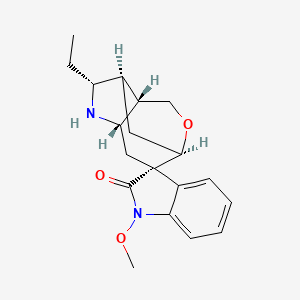
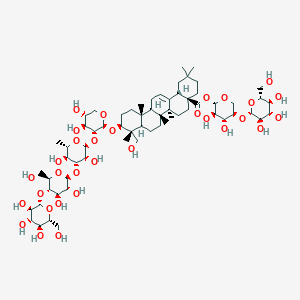
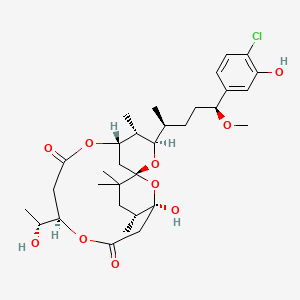
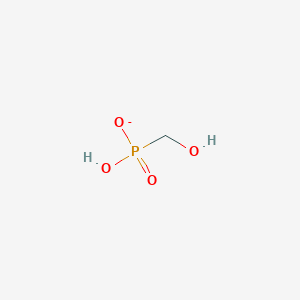
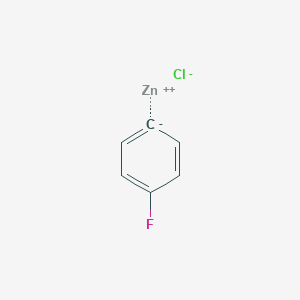
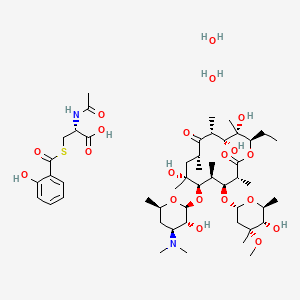
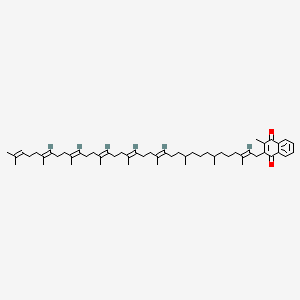

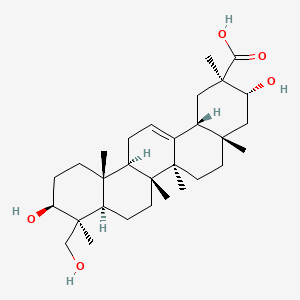
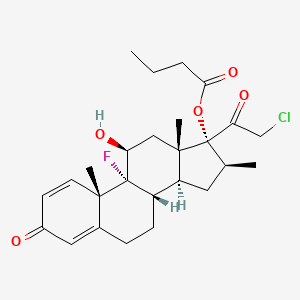
![2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B1259605.png)

